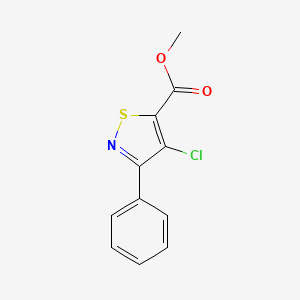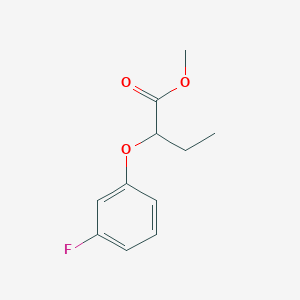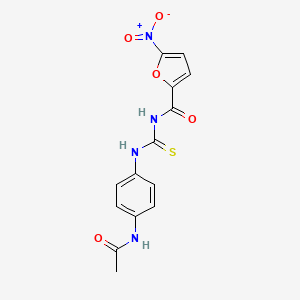
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a thiocarbamoyl group, which can enhance its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method starts with the nitration of furan to produce 5-nitrofuran-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-acetamidophenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiocarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiocarbamoyl derivatives.
Applications De Recherche Scientifique
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The thiocarbamoyl group can interact with proteins and enzymes, potentially inhibiting their function. These combined effects contribute to the compound’s antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Acetamidophenyl)-2-chloroacetamide
- N-(4-Acetamidophenyl)-2-bromoacetamide
- N-(4-Acetamidophenyl)-2-iodoacetamide
Uniqueness
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitrofuran and thiocarbamoyl groups. This combination enhances its reactivity and biological activity compared to similar compounds that lack one of these functional groups. The nitrofuran moiety provides antimicrobial properties, while the thiocarbamoyl group can enhance interactions with biological targets, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
117457-85-9 |
|---|---|
Formule moléculaire |
C14H12N4O5S |
Poids moléculaire |
348.34 g/mol |
Nom IUPAC |
N-[(4-acetamidophenyl)carbamothioyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H12N4O5S/c1-8(19)15-9-2-4-10(5-3-9)16-14(24)17-13(20)11-6-7-12(23-11)18(21)22/h2-7H,1H3,(H,15,19)(H2,16,17,20,24) |
Clé InChI |
RYJWEXGZEXBIDL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


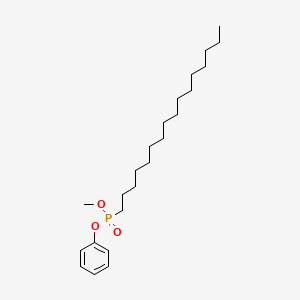
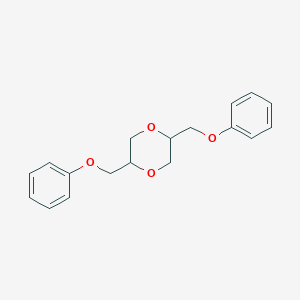

![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
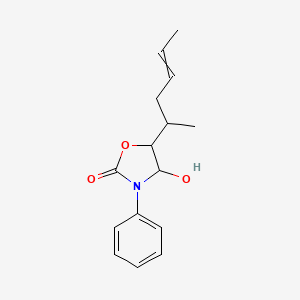
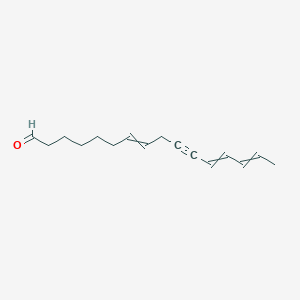
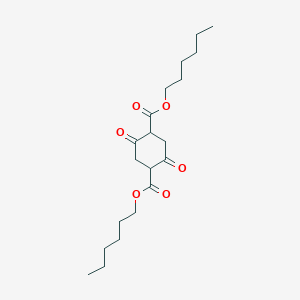
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)


